2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid
Description
Chemical Identity and Structural Features
The molecular formula of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid is C₈H₁₁BrN₂O₂ , with a molecular weight of 247.09 g/mol . Its IUPAC name, 2-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)acetic acid, reflects the substitution pattern: a bromine atom at position 4, an ethyl group at position 1, and an acetic acid moiety at position 5 of the pyrazole ring. The SMILES notation CCC1=NN(C(=C1Br)CC(=O)O)C and InChIKey BRVSCMTYAJAWAR-UHFFFAOYSA-N further delineate its connectivity and stereochemical features.
Structural and Functional Significance
- Pyrazole Core : The five-membered aromatic ring contains two adjacent nitrogen atoms, conferring stability and reactivity typical of azoles.
- Bromine Substituent : The bromine at position 4 enhances electrophilic substitution potential, making the compound a versatile intermediate in cross-coupling reactions.
- Acetic Acid Group : The carboxylic acid functionality at position 5 enables solubility in polar solvents and participation in condensation or esterification reactions.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1496937-16-6 | |
| Molecular Formula | C₈H₁₁BrN₂O₂ | |
| Molecular Weight | 247.09 g/mol | |
| SMILES | CCC1=NN(C(=C1Br)CC(=O)O)C |
Historical Development in Heterocyclic Chemistry
The synthesis of pyrazole derivatives dates to the late 19th century, with Ludwig Knorr’s pioneering work on antipyrine. The advent of modern catalytic methods, such as palladium-mediated cross-coupling, facilitated the incorporation of halogens like bromine into pyrazole systems.
Key Milestones
- Knorr Synthesis : Early pyrazole syntheses relied on cyclocondensation of 1,3-diketones with hydrazines. For brominated derivatives, post-synthetic halogenation became common.
- Medicinal Chemistry Applications : By the 21st century, bromopyrazoles emerged as intermediates in drug discovery, exemplified by patents detailing their use in kinase inhibitors.
- Recent Advances : Gold-catalyzed aminofluorination and microwave-assisted methods have streamlined the synthesis of complex pyrazole analogs, including this compound.
Position Within Pyrazole Derivative Classifications
Pyrazole derivatives are classified based on substitution patterns and functional groups. This compound belongs to three distinct subcategories:
Subclassification Criteria
- Halogenated Pyrazoles : Bromine at position 4 places it among electrophilic intermediates used in Suzuki-Miyaura couplings.
- Alkyl-Substituted Pyrazoles : The ethyl group at position 1 enhances lipophilicity, influencing pharmacokinetic properties in drug design.
- Carboxylic Acid Derivatives : The acetic acid moiety enables conjugation with amines or alcohols, forming amides or esters for bioactive molecule synthesis.
Comparative Analysis with Related Derivatives
This structural diversity underscores the compound’s utility in generating tailored molecules for targeted applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-(4-bromo-2-ethylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-10-6(3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZVKTMJLSYISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid typically involves the bromination of 1-ethyl-1H-pyrazole followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the reaction conditions and improving the yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid with key analogs, highlighting substituent variations, molecular properties, and similarity scores (where available):
Critical Analysis of Substituent Effects
- N1 Substituents: Ethyl vs. Free N1-H (CAS 82231-53-6): May lead to tautomerization or reduced stability under acidic conditions .
C4 Bromine Position :
Acetic Acid vs. Ester Derivatives :
Additional Functional Groups :
Research Implications
- Medicinal Chemistry : The target compound’s ethyl and bromine substituents balance lipophilicity and reactivity, ideal for kinase inhibitor scaffolds.
- Material Science : Bromine facilitates functionalization via halogen bonding, useful in crystal engineering (e.g., SHELX-refined structures in ).
- Synthetic Applications : Higher similarity scores (e.g., 0.92 for tert-butyl ester) suggest utility in structure-activity relationship (SAR) studies through derivatization .
Biological Activity
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Pyrazole derivatives, including this compound, have been recognized for their diverse pharmacological properties, which include anticancer, antibacterial, anti-inflammatory, and antiviral activities.
Chemical Structure
The compound features a pyrazole ring substituted with a bromo group and an ethyl group, contributing to its unique biological properties. The presence of the acetic acid moiety enhances its solubility and potential bioactivity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 15.2 |
| This compound | HepG2 (liver cancer) | 12.5 |
| This compound | A549 (lung cancer) | 18.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been extensively studied. The compound has demonstrated activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.020 |
| Pseudomonas aeruginosa | 0.025 |
The presence of the bromo substituent may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The compound's ability to disrupt bacterial cell walls contributes to its antibacterial efficacy.
Case Studies
Recent investigations into related pyrazole compounds have provided insights into their therapeutic potential:
- Study on Anticancer Effects : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that compounds with similar structures significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Antibacterial Evaluation : Another study assessed a series of pyrazole-based compounds against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the pyrazole structure could enhance antibacterial potency.
Q & A
Q. What are the key synthetic routes for 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via functionalization of pyrazole precursors. A common approach involves alkylation of 4-bromo-1H-pyrazole derivatives followed by acetic acid side-chain introduction. For example, Vilsmeier-Haack formylation or nucleophilic substitution reactions can be employed to attach the ethyl and acetic acid groups . Optimization often requires design of experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical DOE methods (e.g., factorial designs) minimize trial runs while maximizing yield data robustness .
- Data Table : Example DOE Parameters for Yield Optimization
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% efficiency |
| Solvent (DMF/H₂O ratio) | 3:1–1:3 | 2:1 | Reduced by-products |
| Catalyst (Pd/C loading) | 1–5 mol% | 3 mol% | 90% conversion |
Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the pyrazole’s 4-position enhances electrophilicity, making it reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the ethyl group may reduce reaction rates. Comparative studies with non-brominated analogs (e.g., 2-(1-ethyl-1H-pyrazol-5-yl)acetic acid) show lower reactivity in palladium-catalyzed reactions, confirming the bromo group’s role as a directing/activating moiety . Characterization via NMR and HPLC-MS is critical to track coupling efficiency and by-product formation .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to identify preferred reaction pathways. For instance, the ICReDD framework integrates reaction path searches with experimental validation, predicting that bromine’s electron-withdrawing effect directs nucleophiles to the pyrazole’s 5-position . Computational results should be validated via kinetic isotope effect (KIE) studies or X-ray crystallography of intermediates .
- Data Table : Calculated vs. Experimental Regioselectivity
| Nucleophile | Predicted Site (DFT) | Experimental Site (NMR/X-ray) |
|---|---|---|
| NH₃⁻ | C5 | C5 (95% yield) |
| CH₃O⁻ | C5 | C5 (82% yield) |
| Ph⁻ | C3 (minor) | C3 (15% yield) |
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. For example, antimicrobial activity in pyrazole analogs varies with substituent electronic profiles . To address this:
- Standardize assay protocols (e.g., CLSI guidelines).
- Use high-purity samples (≥95%, confirmed via HPLC) .
- Perform structure-activity relationship (SAR) studies to isolate the bromo-ethyl-acetic acid moiety’s contribution .
Q. How can advanced separation technologies improve purification of synthetic intermediates?
- Methodological Answer : Membrane-based separation or preparative HPLC efficiently isolates intermediates. For brominated pyrazoles, reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >98% purity. Membrane technologies (e.g., nanofiltration) are scalable for removing metal catalysts .
Methodological Guidelines for Researchers
- Characterization : Use tandem MS and single-crystal X-ray diffraction for structural confirmation .
- Reactivity Analysis : Combine DFT calculations with kinetic studies to map substituent effects .
- Data Validation : Cross-reference experimental results with computational predictions and replicate under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
